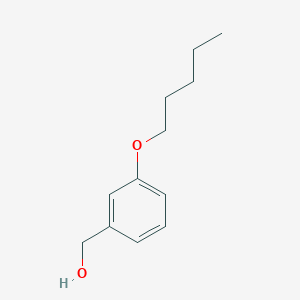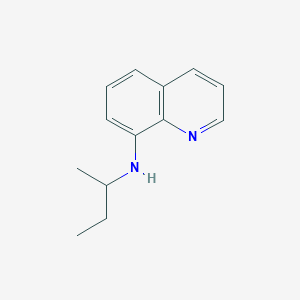
(3-(Pentyloxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pentyloxy)phenyl)methanol is an organic compound with the molecular formula C12H18O2 It is characterized by a phenyl ring substituted with a pentyloxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pentyloxy)phenyl)methanol typically involves the reaction of 3-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the pentyloxy derivative, which is then reduced to the corresponding methanol derivative using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to the corresponding alkane.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions that can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for halogenation.
Major Products:
Oxidation: (3-(Pentyloxy)phenyl)aldehyde, (3-(Pentyloxy)benzoic acid).
Reduction: (3-(Pentyloxy)phenyl)alkane.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(3-(Pentyloxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings, due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (3-(Pentyloxy)phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pentyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The phenyl ring can participate in π-π interactions, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- (3-Methoxyphenyl)methanol
- (3-Ethoxyphenyl)methanol
- (3-Butoxyphenyl)methanol
Comparison: (3-(Pentyloxy)phenyl)methanol is unique due to its longer alkyl chain compared to its methoxy, ethoxy, and butoxy analogs. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity and interactions with biological targets. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications that require specific solubility characteristics.
Propiedades
IUPAC Name |
(3-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9,13H,2-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZDEBEZDGANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B7808869.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B7808876.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate](/img/structure/B7808883.png)



![N-[2-(2-Pyridyl)ethyl]cyclohexaneamine](/img/structure/B7808910.png)
![N-[3-(Diethylamino)propyl]thiolan-3-amine](/img/structure/B7808918.png)






